molecular formula C22H28N4O3S2 B2679644 N-(3-acetamidophenyl)-2-((4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 954094-50-9

N-(3-acetamidophenyl)-2-((4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2679644
CAS No.: 954094-50-9
M. Wt: 460.61
InChI Key: DBUMSTXKYILOBI-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a potent and selective ATP-competitive inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family. Source PIM kinases are serine/threonine kinases that are frequently overexpressed in hematological malignancies and solid tumors, where they play crucial roles in promoting cell survival, proliferation, and drug resistance. Source By selectively inhibiting PIM-1, PIM-2, and PIM-3, this compound effectively blocks the phosphorylation of downstream substrates, leading to the induction of apoptosis and the reduction of tumor growth in preclinical models. Source Its primary research value lies in its utility as a chemical probe to dissect the complex signaling networks governed by PIM kinases, particularly in the context of oncogenesis and therapeutic resistance. Researchers employ this inhibitor to investigate mechanisms of synergy when combined with other targeted agents, such as PI3K or MYC inhibitors, and to explore its potential to overcome resistance to standard chemotherapeutics. Source This makes it an essential tool for advancing our understanding of cancer biology and for validating PIM kinases as a viable therapeutic target in experimental oncology and hematology research.

Properties

IUPAC Name

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-cycloheptylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3S2/c1-15(27)23-17-9-6-10-18(11-17)25-21(29)14-31-22-26-19(13-30-22)12-20(28)24-16-7-4-2-3-5-8-16/h6,9-11,13,16H,2-5,7-8,12,14H2,1H3,(H,23,27)(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUMSTXKYILOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-((4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Cycloheptylamino Group: This step might involve nucleophilic substitution reactions where a cycloheptylamine is introduced to the thiazole ring.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the cycloheptylamino group.

    Reduction: Reduction reactions might target the carbonyl groups within the molecule.

    Substitution: Various substitution reactions can occur, especially on the aromatic ring and the thiazole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-acetamidophenyl)-2-((4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide may have various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for such compounds often involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the acetamide group might play crucial roles in binding to these targets, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetamidophenyl)-2-((4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
  • N-(3-acetamidophenyl)-2-((4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Uniqueness

The uniqueness of N-(3-acetamidophenyl)-2-((4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide lies in its specific structural features, such as the cycloheptylamino group, which may confer distinct biological activities compared to its analogs.

Biological Activity

N-(3-acetamidophenyl)-2-((4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, with CAS number 954094-50-9, is a complex organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H28N4O3S2C_{22}H_{28}N_{4}O_{3}S_{2}, with a molecular weight of 460.6 g/mol. The compound features a thiazole ring, an acetamide group, and a cycloheptylamino moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC22H28N4O3S2
Molecular Weight460.6 g/mol
CAS Number954094-50-9

Anticancer Potential

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, related thiazole derivatives have shown high in vitro potency against various cancer cell lines, including melanoma and pancreatic cancer. Notably, one study reported that lead compounds from this class induced apoptosis and autophagy in resistant cancer cells, demonstrating their potential as effective therapeutic agents against difficult-to-treat malignancies .

Case Study: Efficacy Against Cancer Cell Lines
A specific lead compound (6b), structurally related to the target compound, displayed:

  • In vitro potency : Effective against sensitive and resistant cancer cell lines.
  • Mechanism of action : Induction of apoptosis and autophagy.
  • In vivo results : Significant reduction in tumor growth in A375 xenograft models .

The proposed mechanism of action for this compound likely involves interaction with specific enzymes or receptors. The thiazole ring and acetamide group are hypothesized to play crucial roles in binding to these targets, influencing various biological pathways.

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole-containing compounds has revealed critical insights into their biological activities. Key findings include:

  • Thiazole Ring Importance : Essential for cytotoxic activity.
  • Substituent Effects : Electron-donating groups enhance activity; for example, methyl substitution at specific positions on the phenyl ring increases potency .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound NameAnticancer ActivityKey Structural Features
N-(4-acetamidophenyl)-2-((4-(2-cycloheptylamino)...ModerateSimilar thiazole structure
N-(3-amino-thiazol...HighEnhanced electron-donating groups

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(3-acetamidophenyl)-2-((4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide?

  • Methodology : The compound can be synthesized via multi-step reactions involving thiazole ring formation and subsequent functionalization. For example:

Thiazole Core Synthesis : React 2-amino-4-substituted thiazole with acetonitrile in the presence of anhydrous AlCl₃ to form the acetamide-thiazole intermediate .

Thioether Linkage : Couple the intermediate with a cycloheptylamine-containing moiety via nucleophilic substitution. Use K₂CO₃ or triethylamine as a base in acetone or dichloromethane to promote thiol-displacement reactions .

Purification : Recrystallize the product from ethanol or methanol to achieve >70% purity, confirmed by TLC and NMR .

Q. How is the compound structurally characterized to confirm its identity?

  • Methodology :

  • ¹H/¹³C NMR : Analyze proton environments (e.g., acetamide NH at δ 10–12 ppm, thiazole protons at δ 7–8 ppm) and carbon shifts (e.g., carbonyl carbons at δ 165–175 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or FAB-MS, with [M+H]+ peaks matching theoretical values (e.g., m/z ~500–550) .
  • Elemental Analysis : Validate C, H, N, S content within ±0.3% of calculated values .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the thioether coupling step?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetone) to stabilize intermediates and enhance nucleophilicity .
  • Catalyst Selection : Compare K₂CO₃ (mild base) with stronger bases like DBU for thiol activation .
  • Temperature Control : Reflux at 60–80°C for 6–8 hours to balance reaction rate and side-product formation .
    • Data Contradictions : reports 72% yield with K₂CO₃ in acetone, while achieves 85% using triethylamine in dichloromethane. This suggests solvent/base combinations critically impact efficiency .

Q. What strategies are effective for analyzing the compound’s biological activity (e.g., enzyme inhibition)?

  • Methodology :

  • In Vitro Assays : Use fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition) with donepezil as a positive control. IC₅₀ values can be derived from dose-response curves .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., CK1 kinase) using AutoDock Vina. Focus on hydrogen bonding with thiazole sulfur and acetamide carbonyl .
  • Cytotoxicity Screening : Test against cancer cell lines (e.g., HCT-116) via MTT assays to assess selectivity .

Q. How can crystallographic data resolve structural ambiguities in the compound?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (methanol/acetone 1:1). Analyze unit cell parameters and intermolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing the thiazole-acetamide motif) .
  • Torsion Angle Analysis : Measure dihedral angles between the cycloheptyl group and thiazole ring (e.g., ~80° twist in analogues) to predict conformational flexibility .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. For analogues, logP ~2.5 suggests moderate bioavailability .
  • Metabolic Stability : Simulate Phase I/II metabolism (e.g., cytochrome-mediated oxidation of the cycloheptyl group) using StarDrop or MetaCore .

Experimental Design & Data Analysis

Q. How should researchers design SAR studies for this compound?

  • Methodology :

  • Scaffold Modification : Synthesize derivatives with varied substituents (e.g., replacing cycloheptyl with azepane or piperazine) to assess impact on bioactivity .
  • Bioisosteric Replacement : Substitute the thioether linkage with sulfoxide/sulfone groups to evaluate electronic effects .
  • Data Interpretation : Use ANOVA or t-tests to compare IC₅₀ values across analogues. A >10-fold potency drop in azepane derivatives (vs. cycloheptyl) suggests steric bulk is critical .

Q. What analytical techniques resolve contradictions in reported synthetic yields?

  • Methodology :

  • HPLC Purity Analysis : Compare crude vs. purified product ratios to identify side reactions (e.g., hydrolysis of acetamide under acidic conditions) .
  • Reaction Monitoring : Use in situ IR to track carbonyl (1700 cm⁻¹) and thiol (2550 cm⁻¹) peaks during synthesis .

Safety & Handling

Q. What precautions are necessary when handling this compound in vitro?

  • Methodology :

  • PPE : Use nitrile gloves and lab coats to prevent dermal exposure.
  • Ventilation : Conduct reactions in a fume hood due to potential release of volatile bases (e.g., triethylamine) .
  • Waste Disposal : Neutralize acidic/basic waste with 1M HCl/NaOH before disposal .

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